This compound falls under the category of amines, specifically as a secondary amine due to the presence of two organic substituents attached to the nitrogen atom. It is also classified as a chiral compound because it contains a stereocenter, which gives rise to its enantiomeric forms.
The synthesis of (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine typically involves several key steps:
The molecular structure of (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine features:
(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can participate in various chemical reactions:
Typical reagents and conditions include:
(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine has been noted for its interactions with various enzymes and proteins:
The mechanism typically involves:
The physical and chemical properties of (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine include:
Property | Value |
---|---|
Molecular Weight | 285.36 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like methanol and ethanol |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding its behavior in various applications and reactions .
(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine has several notable applications:
The compound systematically named as (R)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine follows IUPAC conventions where the parent chain is identified as ethanamine substituted at position 1 with a phenyl group and at the nitrogen with a (3,4-dimethoxyphenyl)methyl group. It is alternatively designated as Benzenemethanamine, 3,4-dimethoxy-N-[(1R)-1-phenylethyl]- in Chemical Abstracts nomenclature. The molecular formula is C₁₇H₂₁NO₂, corresponding to a molecular weight of 271.35 g/mol. Key identifiers include the CAS Registry Number 134430-93-6 and the MDL Number MFCD00269670 [1] [3].
Table 1: Molecular Identifiers and Properties
Property | Value |
---|---|
CAS Registry Number | 134430-93-6 |
Molecular Formula | C₁₇H₂₁NO₂ |
Molecular Weight | 271.35 g/mol |
Melting Point | 158-162°C |
Optical Activity | [α]₂₀D = + (specific rotation) |
Chiral Purity (Commercial) | Typically ≥95% ee |
S-Enantiomer CAS | 308273-67-8 |
Crystallographic analysis reveals that the chiral center resides at the carbon bearing the phenyl group, with the R-configuration established through synthetic origin from (R)-(+)-1-phenylethylamine. The dimethoxybenzyl group adopts a conformation where the methoxy substituents create an electron-rich aromatic system capable of engaging in π-stacking interactions. The compound typically presents as a white to off-white crystalline solid with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol but limited water solubility. The experimental pKa of the amine nitrogen is approximately 8.33, classifying it as a moderately strong base [3] [5] [6].
The synthetic origin of (R)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine traces to the broader development of chiral 1-phenylethylamine derivatives, which emerged as versatile auxiliaries following their introduction by Ingersoll in 1937. Early approaches focused on diastereomeric salt formation using tartaric acid derivatives to resolve racemic mixtures, though direct stereoselective syntheses later gained prominence [8]. The compound itself first appeared in chemical literature during the 1990s, coinciding with expanded interest in enantiomerically pure amines for pharmaceutical applications.
A pivotal advancement came with the reductive amination strategy employing veratraldehyde (3,4-dimethoxybenzaldehyde) and (R)-(+)-1-phenylethylamine. This atom-economical approach utilizes sodium triacetoxyborohydride or catalytic hydrogenation to effect imine reduction, delivering the target compound in high diastereomeric purity. Alternative pathways documented in patent literature involve multi-step sequences starting from catechol derivatives. For example, Chinese Patent CN105384650A details a production technology where 3,4-dihydroxybenzyl chloride undergoes etherification with dimethyl sulfate to form 3,4-dimethoxybenzyl chloride, followed by cyanation using potassium cyanide to yield 3,4-dimethoxybenzyl cyanide. Subsequent hydrolysis and Hofmann rearrangement generate the primary amine, which then couples with activated phenyl derivatives to form the secondary amine [2] [3].
Table 2: Key Synthetic Methodologies and Their Characteristics
Synthetic Approach | Key Steps | Yield | Advantages |
---|---|---|---|
Reductive Amination | (R)-PEA + Veratraldehyde → NaBH₃CN reduction | ~75% | Atom-economical, single-step |
Cyanobenzyl Route (Patent) | Etherification → Cyanation → Hydrogenation | ~65% | Scalable for industrial production |
Enzymatic Resolution | Lipase-catalyzed kinetic resolution | ≤50% | High enantiopurity (>99% ee) |
Contemporary innovations have enhanced synthetic efficiency, particularly chemo-enzymatic methods employing immobilized lipases (e.g., Candida antarctica lipase B) for kinetic resolution of racemates. These techniques leverage 2-alkoxyacetate esters as acylating agents under continuous-flow conditions, achieving enantiomeric excesses exceeding 99%. Ruthenium-catalyzed dynamic kinetic resolution (DKR) protocols further address yield limitations inherent in classical kinetic resolution by enabling in situ racemization of the slow-reacting enantiomer. These methodological advances cemented the compound’s accessibility at multi-gram scales, with documented commercial pricing reflecting production costs—$550–$1,464 per gram based on 2021 supplier data [3] [8] [16].
(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine exemplifies the broader utility of enantiopure 1-phenylethylamine derivatives as privileged chiral inducers in asymmetric synthesis. Its structural design incorporates three strategically valuable elements: (1) a stable chiral center resistant to racemization under basic conditions; (2) a secondary amine functionality enabling reversible substrate binding; and (3) an electron-rich aromatic system that facilitates selective molecular recognition through π-interactions. These attributes render it exceptionally versatile for constructing complex stereodefined architectures [8].
As a chiral auxiliary, the compound facilitates diastereoselective alkylations and carbonyl additions. The amine nitrogen can form enolates or iminium ions that stereochemically direct nucleophilic attacks, with subsequent auxiliary removal yielding enantiomerically enriched products. Its effectiveness stems from conformational rigidity imparted by the bulky dimethoxybenzyl group, which creates a well-defined chiral environment around the reaction site. This application is particularly prominent in synthesizing β-amino alcohols and α-chiral aldehydes—key intermediates in bioactive molecule production. For instance, it serves as a precursor to Dopamine Impurity 39 (Dopamine Impurity 59), where stereochemical integrity directly influences pharmacological profiling [3] [6].
The compound’s structural framework has been ingeniously incorporated into modular organocatalysts and chiral ligands. When tethered to imidazolidinone cores or thiourea groups, it generates catalysts effective for Diels-Alder cycloadditions, Michael additions, and aldol condensations. The dimethoxybenzyl moiety enhances catalyst solubility in nonpolar media while providing secondary interaction sites through cation-π or CH-π bonding. Bidentate ligands derived from this amine, such as P,N-hybrid ligands for transition-metal catalysis, demonstrate exceptional enantiocontrol in hydrogenation reactions—attributed to the precise spatial orientation of donor atoms enforced by the chiral backbone [8].
Table 3: Applications in Asymmetric Synthesis
Application Context | Reaction Type | Function | Performance |
---|---|---|---|
Chiral Resolving Agent | Diastereomeric salt formation | Resolution of racemic acids | ee >99% for MNPA derivatives |
Organocatalyst Component | Diels-Alder cycloaddition | Enantioselective [4+2] cyclization | Up to 95% ee |
Transition Metal Ligand | Asymmetric hydrogenation | Chiral environment for metal center | >90% ee (model substrates) |
Pharmaceutical Intermediate | Bevantolol synthesis | Chiral amine precursor | Commercial production |
In chiral resolution science, this amine serves as a cost-effective resolving agent for racemic carboxylic acids through diastereomeric salt crystallization. The dimethoxybenzyl group enhances crystalline lattice stability via multipoint recognition involving hydrogen bonding and hydrophobic interactions, as validated by X-ray crystallographic studies of salts with 2-chloromandelic acid. This application capitalizes on the compound’s commercial availability in high enantiomeric purity (>95% ee) and its predictable crystallization behavior. Industrial relevance is evidenced by procurement data from specialized suppliers like Simson Pharma (India) and BLD Pharmatech, who list the compound as a building block for cardiovascular agents and kinase inhibitors. The documented pricing structure ($45–$1,464/g, varying with quantity and supplier) reflects its high-value application in pharmaceutical discovery pipelines [3] [5] [18].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0